Butanedioic acid, sulfo-, 4-(2-ethylhexyl) 1-methyl ester, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, sulfo-, 4-(2-ethylhexyl) 1-methyl ester, sodium salt is a chemical compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the solubility of other compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, sulfo-, 4-(2-ethylhexyl) 1-methyl ester, sodium salt typically involves the esterification of butanedioic acid with 2-ethylhexanol in the presence of a sulfonating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction mixture is typically heated to a specific temperature, and the esterification is catalyzed by an acid catalyst. The resulting product is then neutralized with sodium hydroxide to form the sodium salt .
Analyse Chemischer Reaktionen
Types of Reactions
Butanedioic acid, sulfo-, 4-(2-ethylhexyl) 1-methyl ester, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Butanedioic acid, sulfo-, 4-(2-ethylhexyl) 1-methyl ester, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological assays and experiments to improve the solubility of hydrophobic compounds.
Medicine: Utilized in pharmaceutical formulations to enhance drug delivery and bioavailability.
Industry: Applied in the production of detergents, emulsifiers, and dispersants
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic compounds. The sulfonate group interacts with water molecules, while the ester groups interact with hydrophobic substances, facilitating their dispersion in aqueous environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanedioic acid, sulfo-, 1,4-bis(2-ethylhexyl) ester, sodium salt
- Dioctyl sodium sulfosuccinate
- Sodium docusate
Uniqueness
Butanedioic acid, sulfo-, 4-(2-ethylhexyl) 1-methyl ester, sodium salt is unique due to its specific ester configuration, which provides distinct surfactant properties compared to other similar compounds. Its ability to enhance solubility and reduce surface tension makes it particularly valuable in various industrial and scientific applications .
Eigenschaften
CAS-Nummer |
83930-08-9 |
---|---|
Molekularformel |
C13H23NaO7S |
Molekulargewicht |
346.37 g/mol |
IUPAC-Name |
sodium;4-(2-ethylhexoxy)-1-methoxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C13H24O7S.Na/c1-4-6-7-10(5-2)9-20-12(14)8-11(13(15)19-3)21(16,17)18;/h10-11H,4-9H2,1-3H3,(H,16,17,18);/q;+1/p-1 |
InChI-Schlüssel |
YWQNWCDUGLDPHJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OC)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.